Cas no 2248338-48-7 (1-[4-Bromo-2-(difluoromethyl)phenyl]tetrazole)

1-[4-Bromo-2-(difluoromethyl)phenyl]tetrazole is a heterocyclic compound featuring a tetrazole ring linked to a brominated and difluoromethyl-substituted phenyl group. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The presence of both bromine and difluoromethyl groups enhances its utility in cross-coupling reactions and bioisosteric replacements, particularly in medicinal chemistry for optimizing drug candidates. The tetrazole moiety contributes to metabolic stability and hydrogen-bonding interactions, improving binding affinity in target molecules. Its well-defined chemical properties ensure consistent performance in synthetic applications, supporting the development of novel bioactive compounds. Suitable for controlled reactions, it is handled under standard laboratory conditions with appropriate safety measures.
1-[4-Bromo-2-(difluoromethyl)phenyl]tetrazole structure
2248338-48-7 structure
Product Name:1-[4-Bromo-2-(difluoromethyl)phenyl]tetrazole
CAS No:2248338-48-7
MF:C8H5BrF2N4
MW:275.052906751633
CID:6058620
PubChem ID:137938368
Update Time:2025-10-30

1-[4-Bromo-2-(difluoromethyl)phenyl]tetrazole Chemical and Physical Properties

Names and Identifiers

    • 2248338-48-7
    • 1-[4-Bromo-2-(difluoromethyl)phenyl]tetrazole
    • 1-[4-bromo-2-(difluoromethyl)phenyl]-1H-1,2,3,4-tetrazole
    • EN300-6508089
    • Inchi: 1S/C8H5BrF2N4/c9-5-1-2-7(6(3-5)8(10)11)15-4-12-13-14-15/h1-4,8H
    • InChI Key: MLDGLWPESNIRAV-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=C(C(F)F)C=1)N1C=NN=N1

Computed Properties

  • Exact Mass: 273.96657g/mol
  • Monoisotopic Mass: 273.96657g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 219
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 43.6Ų

1-[4-Bromo-2-(difluoromethyl)phenyl]tetrazole Pricemore >>

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Additional information on 1-[4-Bromo-2-(difluoromethyl)phenyl]tetrazole

Professional Introduction to Compound with CAS No. 2248338-48-7 and Product Name: 1-[4-Bromo-2-(difluoromethyl)phenyl]tetrazole

The compound with the CAS number 2248338-48-7 and the product name 1-[4-Bromo-2-(difluoromethyl)phenyl]tetrazole represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its unique structural and electronic properties, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The presence of both bromine and difluoromethyl substituents on the aromatic ring, combined with the tetrazole core, endows this compound with distinctive reactivity and binding capabilities that make it a valuable scaffold for developing novel therapeutic agents.

In recent years, the pharmaceutical industry has seen a surge in the exploration of heterocyclic compounds, particularly those containing tetrazole moieties. Tetrazoles are known for their versatility in medicinal chemistry, often serving as key structural components in bioactive molecules. The 1-[4-Bromo-2-(difluoromethyl)phenyl]tetrazole compound exemplifies this trend, offering a promising platform for further chemical modifications and derivatization. The bromine atom at the para position relative to the tetrazole ring provides a handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functional groups. Meanwhile, the difluoromethyl group is recognized for its ability to enhance metabolic stability and binding affinity in drug candidates.

One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of small-molecule inhibitors targeting various biological pathways. The aromatic ring system, with its electron-withdrawing difluoromethyl group and electron-donating bromine substituent, creates a favorable environment for interactions with biological targets. This balance of electronic properties has been leveraged in the design of molecules that modulate enzyme activity and receptor binding. For instance, derivatives of 1-[4-Bromo-2-(difluoromethyl)phenyl]tetrazole have shown promise in inhibiting kinases and other enzymes implicated in cancer progression.

Recent studies have highlighted the utility of this compound in developing next-generation antiviral agents. The tetrazole ring is known to exhibit broad-spectrum antimicrobial activity, making it an attractive scaffold for antiviral drug discovery. The specific substitution pattern in 1-[4-Bromo-2-(difluoromethyl)phenyl]tetrazole enhances its interactions with viral proteases and polymerases, leading to potent inhibition of viral replication. Researchers have reported preliminary findings suggesting that certain derivatives exhibit submicromolar activity against a range of viruses, including those causing influenza and hepatitis B. These results underscore the importance of optimizing synthetic routes to access more potent analogs.

The synthesis of 1-[4-Bromo-2-(difluoromethyl)phenyl]tetrazole involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. Key steps include bromination of a precursor aromatic compound followed by introduction of the difluoromethyl group via metal-catalyzed cross-coupling reactions. The tetrazole ring is typically installed through nucleophilic addition or cycloaddition reactions, depending on the synthetic strategy employed. Advances in catalytic methods have enabled more efficient and scalable production processes for this compound, reducing costs and improving yields.

The pharmacokinetic properties of 1-[4-Bromo-2-(difluoromethyl)phenyl]tetrazole derivatives are another area of active investigation. The difluoromethyl group contributes to metabolic stability by resisting oxidation and hydrolysis under physiological conditions. This feature is particularly desirable for oral drugs that need to withstand enzymatic degradation in the gastrointestinal tract. Additionally, computational modeling studies have suggested that this compound exhibits favorable solubility characteristics, which could enhance bioavailability upon administration.

In conclusion, 1-[4-Bromo-2-(difluoromethyl)phenyl]tetrazole (CAS No. 2248338-48-7) represents a versatile and promising scaffold for pharmaceutical development. Its unique structural features enable diverse chemical modifications while maintaining strong interactions with biological targets. Ongoing research continues to explore its potential in treating various diseases, particularly cancer and viral infections. As synthetic methodologies advance further, access to more refined derivatives will likely expand its applications across multiple therapeutic areas.

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